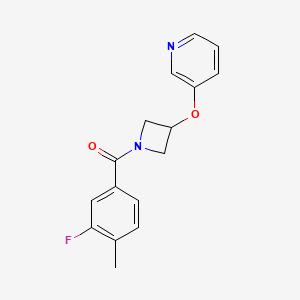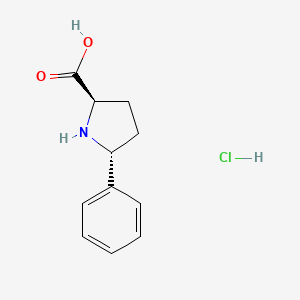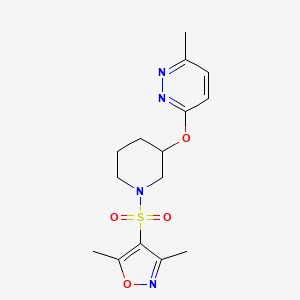
3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole is a synthetic compound known for its unique chemical structure, featuring an isoxazole core linked to a piperidine ring through a sulfonyl bridge. The incorporation of a methylpyridazinyl group and additional methyl substituents further diversifies its chemical landscape. This compound's multifunctionality has piqued the interest of researchers across various scientific domains.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the formation of the isoxazole core via cycloaddition reactions involving nitroalkenes and nitrile oxides. The sulfonylation step involves the reaction of the isoxazole with sulfonyl chlorides in the presence of bases like triethylamine. To introduce the piperidinyl group, a nucleophilic substitution reaction is performed, utilizing piperidine derivatives under mild conditions. The final step involves the attachment of the methylpyridazinyl moiety, achieved through O-alkylation reactions.
Industrial Production Methods: Scaling up involves optimizing the reaction conditions to enhance yield and purity while minimizing by-products. This includes the use of high-performance catalysts and solvent systems designed for efficient heat and mass transfer. Continuous flow chemistry techniques are often employed to streamline production and ensure consistency.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation at the piperidine ring or methyl groups, leading to the formation of hydroxylated or ketone derivatives.
Reduction: : Reduction typically targets the nitro groups or the sulfonyl bridge, yielding amines or thiols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the isoxazole and pyridazine rings, modifying the substituents attached to these cores.
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Halogenated reagents and strong bases for nucleophilic substitutions; Lewis acids for electrophilic substitutions.
Oxidation: : Hydroxylated isoxazole derivatives.
Reduction: : Amino-piperidine isoxazole.
Substitution: : Varied alkylated or arylated isoxazole and pyridazine derivatives.
科学研究应用
Chemistry: The compound is used as a versatile intermediate in organic synthesis, aiding the development of complex molecules with specific functionalities. Its reactive sites allow for diverse modifications, facilitating the creation of novel compounds for material science and catalysis.
Biology: In biological research, this compound serves as a molecular probe to study enzyme interactions and metabolic pathways. Its ability to modify biological targets makes it valuable in understanding cellular processes and signal transduction mechanisms.
Medicine: Potential medicinal applications include the development of novel therapeutics targeting neurological disorders and inflammatory diseases. Its unique structure enables selective binding to various biological receptors, offering possibilities for drug discovery.
Industry: In the industrial sector, the compound's stability and reactivity make it suitable for use in agrochemicals and polymer synthesis. Its derivatives are explored for applications in coatings, adhesives, and advanced materials.
作用机制
Effects Mechanism: The compound exerts its effects primarily through the modulation of enzyme activity and receptor binding. It can act as an inhibitor or activator of specific enzymes, altering biochemical pathways and physiological responses.
Molecular Targets and Pathways: Key molecular targets include kinases, proteases, and ion channels. The compound's ability to interact with these proteins influences signal transduction pathways, metabolic processes, and cellular homeostasis.
相似化合物的比较
Uniqueness: Compared to other isoxazole derivatives, 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole stands out due to its distinctive combination of functional groups. This gives it a unique chemical reactivity profile and a broader range of applications.
Similar Compounds:3-Methyl-4-((3-pyridazinyl)oxy)piperidine isoxazole: : Shares the isoxazole and piperidine core but lacks the sulfonyl bridge.
5-Dimethyl-4-((3-((6-chloropyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole: : Similar structure with chlorine instead of a methyl group on the pyridazine ring.
2,5-Dimethyl-4-((3-((6-methoxypyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole: : Methoxy substitution in place of the methyl group, altering its electronic properties.
This compound is an intriguing and multifaceted molecule with broad potential across various scientific fields. Its synthesis, reactivity, and applications reflect the diverse possibilities inherent in modern chemical research.
属性
IUPAC Name |
3,5-dimethyl-4-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-10-6-7-14(17-16-10)22-13-5-4-8-19(9-13)24(20,21)15-11(2)18-23-12(15)3/h6-7,13H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXGYJZNXVHCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2423105.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2423107.png)
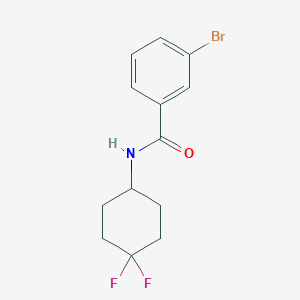

![ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate](/img/structure/B2423113.png)

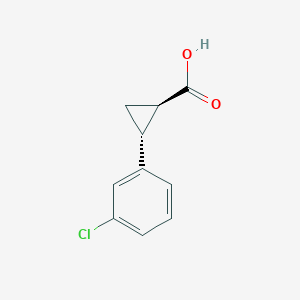
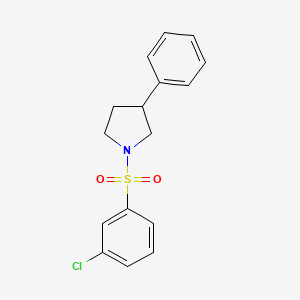
![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2423119.png)
![2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide](/img/structure/B2423123.png)
![2-[3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2423124.png)
amine hydrochloride](/img/new.no-structure.jpg)
